molecular formula C65H103N19O17S2 B570788 Allatotropin CAS No. 120928-88-3

Allatotropin

Cat. No.: B570788
CAS No.: 120928-88-3
M. Wt: 1486.8 g/mol
InChI Key: VOQFXDFZGBDKIR-UHFFFAOYSA-N
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Description

Allatotropin (AT) is a neuropeptide originally described as a regulator of Juvenile Hormone synthesis . It plays multiple neural, endocrine, and myoactive roles in insects and other organisms . It was initially isolated from the nervous system of the lepidopteran Manduca sexta . The presence of AT was later described in numerous hemimetabolous and holometabolous insect species .


Synthesis Analysis

This compound is a peptide that is secreted by neurons and epithelial cells . These peptidic molecules play fundamental roles in cell-cell interactions, acting as local neuromodulators, neurohormones, as well as endocrine and paracrine messengers .


Molecular Structure Analysis

This compound was originally identified as an amidated tridecapeptide isolated from the nervous system of the lepidopteran Manduca sexta . Most ATs have a conserved C-terminal pentapeptide that consists of a TARGFa motif .


Chemical Reactions Analysis

The activation of the this compound receptor by this compound causes an increase in intracellular calcium ions, as well as cyclic AMP (cAMP), with an EC 50 value in the nanomolar range .

Scientific Research Applications

  • Neuroendocrine and Myoactive Roles : Allatotropin exhibits multiple neural, endocrine, and myoactive roles. It is involved in increasing hemolymph circulation and gut motility and may regulate nutrient absorption, modulate the circadian cycle, and prepare for migration in specific species. Allatotropins are part of a family of myoactive peptides found across several invertebrate phyla (Elekonich & Horodyski, 2003).

  • Structural Characterization : The primary structure of this compound, consisting of 13 residues, has been identified. This structure is unique and does not resemble other known neuropeptides (Kataoka et al., 1989).

  • Cardioacceleratory Function : In Manduca sexta, this compound acts as a cardioacceleratory peptide, indicating its significant role in the insect's cardiovascular system (Veenstra, Lehman, & Davis, 1994).

  • Gene Expression and Regulation : The this compound gene in Manduca sexta is expressed in different regions of the nervous system and undergoes alternative splicing. This leads to the production of specific peptides with varying biological activities, suggesting a mechanism for regulated peptide production (Lee, Chamberlin, & Horodyski, 2002).

  • Receptor Identification and Function : In mosquitoes, an this compound receptor has been identified and characterized. This receptor plays a role in regulating juvenile hormone synthesis, indicating this compound's importance in insect endocrine systems (Nouzová et al., 2012).

  • Signaling Pathways in Hydra : this compound activates G protein-coupled receptor signaling, leading to increased cytosolic Ca2+ and IP3 in Hydra, suggesting its role in feeding behavior regulation in non-insect invertebrates (Alzugaray, Gavazzi, & Ronderos, 2020).

  • Immune Response Modulation in Mosquitoes : this compound elicits immune responses in mosquitoes, indicating its potential role in the modulation of immune functions in insect vectors (Hernández-Martínez et al., 2017).

Mechanism of Action

Allatotropin affects processes such as juvenile hormone biosynthesis, cardiac rhythm, oviduct and hindgut contractions, nutrient absorption, and circadian cycle . It stimulates the extrusion of the hypostome in a dose-response fashion in starved hydroids .

Properties

CAS No.

120928-88-3

Molecular Formula

C65H103N19O17S2

Molecular Weight

1486.8 g/mol

IUPAC Name

4-[[2-[[4-amino-2-[[6-amino-2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C65H103N19O17S2/c1-35(2)52(83-62(99)47(32-48(68)86)82-57(94)41(20-13-14-26-66)78-61(98)46(76-49(87)33-67)31-39-18-11-8-12-19-39)63(100)81-42(22-23-51(89)90)58(95)79-43(24-28-102-5)59(96)80-44(25-29-103-6)60(97)84-53(37(4)85)64(101)74-36(3)55(92)77-40(21-15-27-72-65(70)71)56(93)73-34-50(88)75-45(54(69)91)30-38-16-9-7-10-17-38/h7-12,16-19,35-37,40-47,52-53,85H,13-15,20-34,66-67H2,1-6H3,(H2,68,86)(H2,69,91)(H,73,93)(H,74,101)(H,75,88)(H,76,87)(H,77,92)(H,78,98)(H,79,95)(H,80,96)(H,81,100)(H,82,94)(H,83,99)(H,84,97)(H,89,90)(H4,70,71,72)

InChI Key

VOQFXDFZGBDKIR-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN

Origin of Product

United States

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